1-Acetamido-3-nitroguanidine
CAS No.: 42216-29-5
Cat. No.: VC20652716
Molecular Formula: C3H7N5O3
Molecular Weight: 161.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42216-29-5 |
|---|---|
| Molecular Formula | C3H7N5O3 |
| Molecular Weight | 161.12 g/mol |
| IUPAC Name | N-[(E)-[amino(nitramido)methylidene]amino]acetamide |
| Standard InChI | InChI=1S/C3H7N5O3/c1-2(9)5-6-3(4)7-8(10)11/h1H3,(H,5,9)(H3,4,6,7) |
| Standard InChI Key | UYUTZEZTHPTFOY-UHFFFAOYSA-N |
| Isomeric SMILES | CC(=O)N/N=C(\N)/N[N+](=O)[O-] |
| Canonical SMILES | CC(=O)NN=C(N)N[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
1-Acetamido-3-nitroguanidine is systematically named N-[(E)-[amino(nitramido)methylidene]amino]acetamide according to IUPAC nomenclature . Its molecular structure integrates a guanidine core modified with nitro and acetamido substituents, resulting in a planar geometry stabilized by resonance. The compound’s molecular weight is 161.12 g/mol, as computed by PubChem .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 42216-29-5 | |
| Molecular Formula | ||
| SMILES | CC(=O)N/N=C(\N)/NN+[O-] | |
| InChIKey | UYUTZEZTHPTFOY-UHFFFAOYSA-N |
Structural Analysis
The compound’s 2D and 3D conformational models reveal a rigid guanidine backbone with the nitro group () at position 3 and the acetamido group () at position 1 . The E configuration of the imine bond in the acetamido moiety ensures minimal steric hindrance, favoring stability. Computational studies suggest intramolecular hydrogen bonding between the nitro oxygen and adjacent amine hydrogens, contributing to its crystalline solid-state structure .
Synthesis and Reaction Chemistry
Synthetic Pathways
Table 2: Comparative Synthesis Conditions for Nitroguanidine Derivatives
| Compound | Reactants | Conditions | Yield |
|---|---|---|---|
| 1-Methyl-3-nitroguanidine | Nitroguanidine + methylamine | pH 11.5, 40–42°C | 95% |
| 1-Acetamido-3-nitroguanidine (hypothetical) | 3-Nitroguanidine + acetylating agent | Not reported | — |
Reactivity and Stability
The nitro group confers electrophilic character to the guanidine core, making the compound susceptible to reduction reactions. Stability under acidic or basic conditions remains unstudied, but analogous nitroguanidines exhibit decomposition at extreme pH levels .
Research Gaps and Future Directions
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Synthetic Optimization: Development of efficient, scalable synthesis routes.
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Physicochemical Characterization: Determination of melting point, solubility, and stability.
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Toxicological Assessments: In vitro and in vivo studies to evaluate acute and chronic toxicity.
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Application-Specific Research: Exploration of roles in medicinal chemistry or materials science.
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